N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
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Overview
Description
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C24H20FN7O and its molecular weight is 441.47. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through a series of transformations . .
Biochemical Pathways
The compound might be involved in a series of transformations, including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines
Result of Action
It’s possible that the compound’s action results in the synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones
Biochemical Analysis
Biochemical Properties
The compound N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide exhibits various biological activities, including antimicrobial, antiviral, antiallergic, antihypotensive, antitumor, and anti-inflammatory properties
Cellular Effects
Given its biochemical properties, it may influence cell function by interacting with various cellular pathways, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Biological Activity
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a complex compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step chemical reactions. The general synthetic route includes:
- Formation of Pyrazolo[3,4-d]pyrimidine : Initial cyclization reactions using substituted anilines and hydrazine derivatives.
- Substitution Reactions : Introducing various functional groups to enhance biological activity.
- Final Product Formation : Conjugation with benzamide moieties to yield the final compound.
Table 1: Key Synthetic Steps
Step | Reaction Type | Key Reagents | Conditions |
---|---|---|---|
1 | Cyclization | Substituted anilines, hydrazine | Controlled temperature |
2 | Substitution | Fluorobenzoyl chloride | Reflux conditions |
3 | Purification | Column chromatography | Silica gel |
Biological Activity
The biological activity of this compound has been evaluated in several studies. Notably, compounds from the pyrazolo family have shown a wide range of pharmacological effects.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties through various mechanisms:
- Inhibition of Kinases : The compound acts as a dual inhibitor of EGFR and VEGFR2 pathways, which are crucial in tumor growth and angiogenesis.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
Table 2: Anticancer Activity Summary
Study Reference | IC50 (µM) | Mechanism of Action |
---|---|---|
0.3 - 24 | EGFR/VGFR2 inhibition | |
Variable | Induction of apoptosis |
Anti-inflammatory Effects
Additionally, this compound has demonstrated anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It reduces levels of TNF-alpha and IL-6 in vitro.
- Modulation of Immune Response : The compound may influence macrophage polarization towards an anti-inflammatory phenotype.
The mechanisms underlying the biological activity of this compound involve:
- Targeting Specific Enzymes : The compound selectively binds to key enzymes involved in cell signaling pathways.
- Cellular Uptake and Metabolism : Its effectiveness can be influenced by cellular uptake rates and metabolic stability.
Case Studies
Several case studies have been published highlighting the efficacy of this compound in preclinical models:
- A study demonstrated that treatment with the compound significantly reduced tumor size in xenograft models compared to controls.
- Another investigation reported enhanced survival rates in animal models treated with this compound versus standard chemotherapy agents.
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O/c1-14-4-9-19(10-15(14)2)31-22-20(12-28-31)23(27-13-26-22)32-21(11-16(3)30-32)29-24(33)17-5-7-18(25)8-6-17/h4-13H,1-3H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKBNQPFCKYIKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.